molecular formula C14H16N2O2 B2638968 N,N-diprop-2-enylbenzene-1,4-dicarboxamide CAS No. 73712-25-1

N,N-diprop-2-enylbenzene-1,4-dicarboxamide

Cat. No.: B2638968
CAS No.: 73712-25-1
M. Wt: 244.294
InChI Key: WYJPETSAMWQUPK-UHFFFAOYSA-N
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Description

N,N-Diprop-2-enylbenzene-1,4-dicarboxamide is a benzene-1,4-dicarboxamide derivative featuring two prop-2-enyl (allyl) groups attached to the amide nitrogen atoms. This compound belongs to a class of molecules characterized by a central benzene ring flanked by carboxamide groups, which are often modified with diverse substituents to tailor their physicochemical and functional properties.

Properties

IUPAC Name

4-N,4-N-bis(prop-2-enyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-9-16(10-4-2)14(18)12-7-5-11(6-8-12)13(15)17/h3-8H,1-2,9-10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJPETSAMWQUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diprop-2-enylbenzene-1,4-dicarboxamide typically involves the reaction of 1,4-diiodobenzene with prop-2-enylamine under specific conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the iodine atoms are replaced by prop-2-enyl groups. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diprop-2-enylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-diprop-2-enylbenzene-1,4-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N-diprop-2-enylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzene-1,4-dicarboxamide scaffold is highly versatile, with substituents dictating its behavior. Below is a comparative analysis of N,N-diprop-2-enylbenzene-1,4-dicarboxamide and key analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Prop-2-enyl ~276.32* Potential polymerization sites; unsaturated bonds for reactivity. Inferred
N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide 2-Hydroxyethyl 252.27 Forms 3D hydrogen-bonded frameworks; used in PET recycling. High solubility due to polar groups.
N,N′-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide Pyridin-2-yl 318.33 N–H···N hydrogen bonds; forms metal coordination complexes for catalysis.
N,N′-Bis(2-methoxyphenyl)naphthalene-1,4-dicarboxamide 2-Methoxyphenyl (naphthalene core) 418.43 Anti-C=O conformation; strong N–H···O and C–H···π interactions stabilize crystal packing.
N,N′-Bis(benzothiazol-2-yl)benzene-1,4-dicarboxamide 1,3-Benzothiazol-2-yl 430.50 Likely π-π stacking and rigid structure; potential use in optoelectronics.
N,N′-Bis(cyclohexyl)benzene-1,4-dicarboxamide Cyclohexyl ~328.45* Bulky substituents disrupt planar stacking; thermal stability in polymers.

*Calculated based on molecular formula.

Key Findings

Hydrogen Bonding and Crystal Packing

  • Hydroxyethyl derivatives (e.g., ) form extensive 3D hydrogen-bonded networks via N–H···O and O–H···O interactions, enhancing crystallinity and stability.
  • Pyridyl derivatives () exhibit intermolecular N–H···N bonds, enabling supramolecular assembly and metal coordination.
  • Allyl substituents (hypothesized for the target compound) may reduce hydrogen-bonding capacity compared to polar groups but introduce conformational flexibility and reactivity.

Reactivity and Applications

  • Benzimidazole-methyl derivatives () catalyze olefin oxidation, suggesting that electron-rich substituents enhance catalytic activity. Allyl groups in the target compound could similarly participate in radical or oxidation reactions.
  • Bromophenyl/methoxyphenyl derivatives () show strong intermolecular interactions, making them suitable for crystal engineering. Allyl groups might instead favor dynamic or stimuli-responsive materials.

Biological Activity Hydroxamic acid derivatives () demonstrate antiparasitic activity via histone deacetylase (HDAC) inhibition.

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